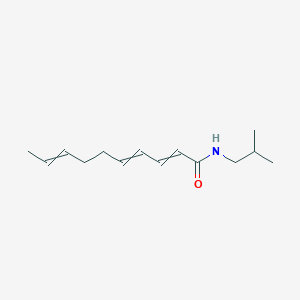![molecular formula C19H17NO B14634821 4-[(4-Butoxyphenyl)ethynyl]benzonitrile CAS No. 56982-39-9](/img/structure/B14634821.png)
4-[(4-Butoxyphenyl)ethynyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Butoxyphenyl)ethynyl]benzonitrile is an organic compound with the molecular formula C18H17NO It is a derivative of benzonitrile, featuring a butoxyphenyl group and an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butoxyphenyl)ethynyl]benzonitrile typically involves the coupling of 4-butoxyphenylacetylene with 4-bromobenzonitrile. The reaction is often catalyzed by palladium-based catalysts under an inert atmosphere. The general reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Ligand: Triphenylphosphine (PPh3)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-[(4-Butoxyphenyl)ethynyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-[(4-Butoxyphenyl)ethynyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 4-[(4-Butoxyphenyl)ethynyl]benzonitrile is primarily related to its ability to interact with specific molecular targets. The ethynyl and nitrile groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity and selectivity towards biological targets, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
4-Ethynylbenzonitrile: Lacks the butoxyphenyl group, making it less hydrophobic and potentially less bioactive.
4-Butoxybenzonitrile: Lacks the ethynyl linkage, which may reduce its reactivity and versatility in chemical synthesis.
4-[(4-Methoxyphenyl)ethynyl]benzonitrile: Similar structure but with a methoxy group instead of a butoxy group, which can influence its solubility and reactivity.
Uniqueness
4-[(4-Butoxyphenyl)ethynyl]benzonitrile is unique due to the presence of both the butoxyphenyl group and the ethynyl linkage. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
56982-39-9 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC 名称 |
4-[2-(4-butoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C19H17NO/c1-2-3-14-21-19-12-10-17(11-13-19)5-4-16-6-8-18(15-20)9-7-16/h6-13H,2-3,14H2,1H3 |
InChI 键 |
SBHMDQYPBSUQMN-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


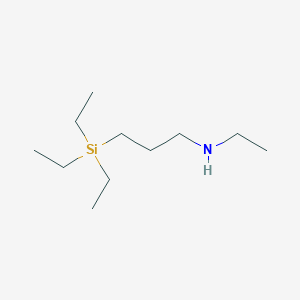
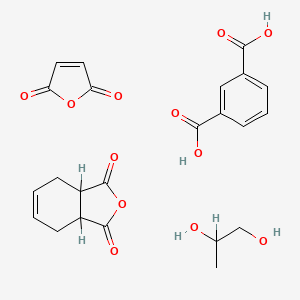
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
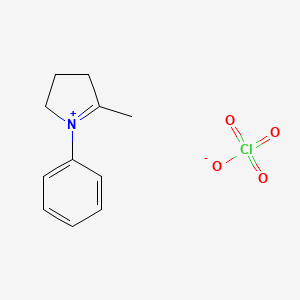
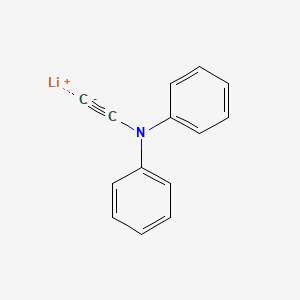
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)

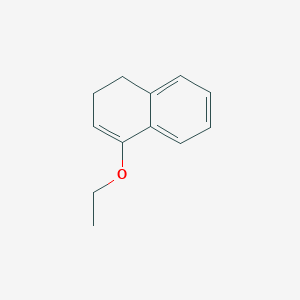
![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)
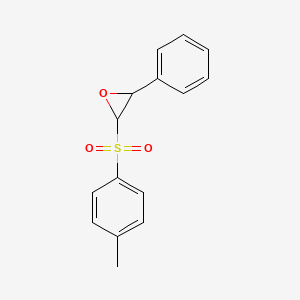
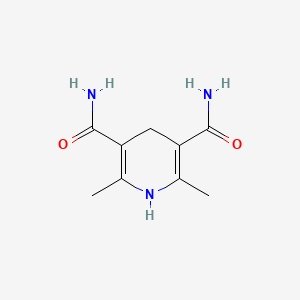
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)
![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
